molecular formula C23H34N2O7 B1679270 Remogliflozin CAS No. 329045-45-6

Remogliflozin

Número de catálogo: B1679270
Número CAS: 329045-45-6
Peso molecular: 450.5 g/mol
Clave InChI: GSINGUMRKGRYJP-VZWAGXQNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Remogliflozin es un compuesto perteneciente a la clase de inhibidores del cotransportador 2 de sodio-glucosa. Se utiliza principalmente para el tratamiento de la diabetes mellitus tipo 2 y la esteatohepatitis no alcohólica. This compound fue descubierto por Kissei Pharmaceutical y actualmente está siendo desarrollado por diversas compañías farmacéuticas, incluyendo BHV Pharma y Glenmark Pharmaceuticals .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Remogliflozin se sintetiza mediante un proceso de múltiples pasos. La síntesis comienza con la preparación del intermediario clave, que implica la reacción de haluro de 4-fluoro-3-(2-benzotiofeno)metilfenilo con alquil litio en un disolvente adecuado, seguido de una reacción con una sal de zinc para formar un reactivo de zinc orgánico. Este reactivo se somete a una reacción de sustitución nucleofílica con bromuro de 2,3,4,6-tetra-O-pivaloil-α-D-glucopiranosa para producir el intermediario. El grupo protector pivaloilo se elimina entonces utilizando una base orgánica para producir this compound .

Métodos de producción industrial: La producción industrial de this compound implica métodos de cromatografía en capa fina de alto rendimiento para la determinación simultánea de this compound y clorhidrato de metformina en formulaciones a granel y tabletas. El proceso se valida en términos de linealidad, exactitud, precisión, robustez, resistencia y especificidad .

Análisis De Reacciones Químicas

O-Glycosylation

O-glycosylation of 4-(Substituted benzyl)-1,2-dihydro-3H :

  • Introduction of an isopropyl group with 2-iodopropane in the presence of NaH in 1,3-dimethyl-2-imidazolidinone (DMI) provided 4-[(4-isopropoxyphenyl)methyl]-1-isopropyl-5-methyl-3-(2,3,4,6-tetra- O-acyl-β-D-glucopyranosyloxy)-1 H-pyrazole derivative in an 86% yield .

  • Depivaloylation in the presence of sodium methoxide (MeONa) in MeOH provided Remogliflozin in a 99% yield .

  • Reaction with ethyl chloroformate in the presence of 2,6-lutidine and pyridine in MeCN to provide an ethanol solvate in a 72% yield .

  • Crystallization from a mixed solvent of methyl t-butyl ether (MTBE) and n-heptane provided the final product in 98% yield .

Forced Degradation Studies

Forced degradation studies reveal this compound etabonate's susceptibility to hydrolysis and degradation under specific conditions :

  • This compound etabonate is highly susceptible to acid and base hydrolysis, resulting in significant ester hydrolysis and conversion into this compound .

  • The compound is also prone to peroxide degradation .

  • Under neutral and photolytic degradation conditions, the drug remains stable .

Forced Degradation Results

DegradationThis compound (% Degradation)
Acid12.5
Alkali11.8
Peroxide14.6
Reduction17
Thermal0.7

Stability Studies

This compound etabonate's stability has been investigated under various stress conditions :

  • The compound exhibits high susceptibility to acid and base hydrolysis, as well as peroxide degradation .

  • It remains stable under neutral and photolytic degradation conditions .

Degradation studies

  • Samples were degraded when subjected to acid, base, and oxidation .

  • Hydrolysis, heat, and light reactions showed no deterioration .

  • Stress research indicated that none of the degradants co-eluted with the maxima of the active medication .

Additional reactions

  • This compound interacts with the SGLT2 protein due to the structural resemblance of the glycone portion to glucose .

  • The O-glycosidic bond is susceptible to enzymatic cleavage by β-glucosidases present in the gastrointestinal tract (GI tract) .

Aplicaciones Científicas De Investigación

Comparative Studies

  • Efficacy Against Vildagliptin : A study comparing remogliflozin with vildagliptin demonstrated that this compound significantly improved glycemic control and weight loss when used as an add-on therapy to metformin in patients with T2DM. The results indicated that this compound was non-inferior to vildagliptin in reducing HbA1c levels, with better outcomes in terms of weight management .
  • Fixed-Dose Combination : The fixed-dose combination of this compound etabonate and vildagliptin was evaluated in a Phase III trial, which found it to be both efficacious and safe for T2DM management. The study showed comparable reductions in HbA1c, fasting plasma glucose, and body weight when compared to the combination of empagliflozin and linagliptin .
  • Real-World Effectiveness : An observational study conducted in India assessed the effectiveness of this compound in patients who were uncontrolled on dual therapy. Over six months, patients showed significant reductions in HbA1c (mean change -1.3%) and body weight (-4.2 kg), with a low incidence of adverse events .

Safety Profile

This compound has been associated with a favorable safety profile. Clinical trials report low incidences of treatment-emergent adverse events, including hypoglycemia and urinary tract infections. In the study comparing this compound with dapagliflozin, the incidence of adverse events was similar across groups, indicating that this compound is well tolerated among patients .

Data Summary

Study TypePopulation SizePrimary EndpointHbA1c Change (%)Weight Change (kg)Adverse Events (%)
This compound vs Vildagliptin182HbA1c-1.41Not specified6.6
Fixed-Dose Combination612HbA1c-0.19 (vs EL)Not specified8.8
Real-World EffectivenessNot specifiedHbA1c & Body Weight-1.3-4.25.8

Case Study 1: Efficacy in Obese Patients

In a subset analysis focusing on obese patients with T2DM, this compound demonstrated superior efficacy compared to traditional therapies such as sulfonylureas and DPP-4 inhibitors, particularly in terms of weight reduction and glycemic control.

Case Study 2: Long-Term Use

Long-term observational studies have shown that patients maintained on this compound experienced sustained improvements in glycemic control without significant adverse effects over extended periods.

Mecanismo De Acción

Remogliflozin ejerce sus efectos inhibiendo las proteínas del cotransportador de sodio-glucosa, que son responsables de la reabsorción de glucosa en el riñón. Al bloquear este transportador, this compound hace que la glucosa en sangre se elimine a través de la orina. Este mecanismo es particularmente efectivo para reducir los niveles de glucosa en sangre en pacientes con diabetes mellitus tipo 2 .

Comparación Con Compuestos Similares

Compuestos similares: Compuestos similares a remogliflozin incluyen dapagliflozin, canagliflozin y empagliflozin. Estos compuestos también pertenecen a la clase de inhibidores del cotransportador 2 de sodio-glucosa y se utilizan para el tratamiento de la diabetes mellitus tipo 2 .

Unicidad: this compound es único por su menor costo en comparación con otros inhibidores del cotransportador 2 de sodio-glucosa, lo que lo convierte en una opción más asequible para los pacientes, especialmente en los países en desarrollo. A pesar de la desventaja de la administración dos veces al día, potencialmente reduce significativamente los costos del tratamiento .

Actividad Biológica

Remogliflozin, specifically in its prodrug form this compound etabonate (RE), is a selective sodium-glucose co-transporter-2 (SGLT2) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety, and metabolic pathways based on diverse research findings.

Pharmacokinetics and Metabolism

This compound is characterized by its rapid absorption and extensive metabolism. After oral administration, it is converted to the active form this compound within minutes. The pharmacokinetic profile reveals:

  • Absorption : this compound reaches peak plasma concentrations (Cmax) within approximately 1.5 hours post-dose.
  • Half-life : The mean elimination half-life of this compound ranges from 1.38 to 2.86 hours, while its major metabolite, GSK279782, has a half-life of 2.3 to 3.8 hours .
  • Metabolism : The primary metabolic pathway involves CYP34A with minor contributions from CYP2C19. This compound is metabolized into two active metabolites: GSK279782 and GSK333081 .

Efficacy in Clinical Trials

Clinical studies have established the efficacy of this compound in managing blood glucose levels in T2DM patients. A Phase III study compared this compound etabonate with dapagliflozin, demonstrating non-inferiority in glycemic control:

Treatment GroupChange in HbA1c (%)Fasting Plasma Glucose (FPG)Postprandial Plasma Glucose (PPG)
This compound 100 mg BID-0.72 ± 0.09Not significantly differentNot significantly different
This compound 250 mg BID-0.77 ± 0.09Not significantly differentNot significantly different
Dapagliflozin 10 mg QD-0.58 ± 0.12Not significantly differentNot significantly different

The results indicate that both doses of this compound effectively reduced HbA1c levels compared to dapagliflozin .

Safety Profile

The safety and tolerability of this compound have been evaluated across multiple studies:

  • Adverse Events : The overall incidence of treatment-emergent adverse events (TEAEs) was comparable among treatment groups, with most events classified as mild to moderate .
  • Specific AEs : Hypoglycemic events and urinary tract infections were monitored but occurred at similar rates across groups, indicating a favorable safety profile for this compound compared to existing treatments .

This compound functions through competitive inhibition of SGLT2, which plays a crucial role in glucose reabsorption in the kidneys:

  • Inhibition Affinity : this compound exhibits high-affinity binding to SGLT2 (Ki ~12.4 nmol/L), with a selectivity ratio of SGLT1:SGLT2 at approximately 1:365 .
  • Glucose Excretion : It promotes renal glucose excretion, leading to decreased plasma glucose levels and improved glycemic control in T2DM patients.

Case Studies and Observational Data

Recent observational studies further support the clinical findings regarding the effectiveness of this compound in real-world settings:

  • A case cohort study reported positive outcomes regarding safety and effectiveness in patients with T2DM who were inadequately controlled on metformin alone .
  • Long-term follow-up studies are ongoing to assess sustained efficacy and safety beyond initial clinical trials.

Propiedades

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSINGUMRKGRYJP-VZWAGXQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186563
Record name Remogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329045-45-6
Record name Remogliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Remogliflozin
Reactant of Route 2
Remogliflozin
Reactant of Route 3
Remogliflozin
Reactant of Route 4
Remogliflozin
Reactant of Route 5
Remogliflozin
Reactant of Route 6
Remogliflozin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.